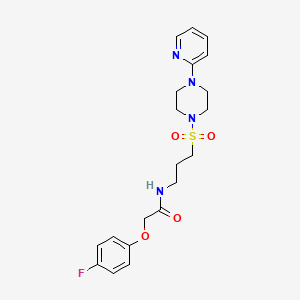

![molecular formula C16H18N4O B2581818 N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448035-21-9](/img/structure/B2581818.png)

N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

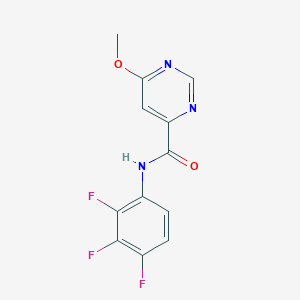

“N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been associated with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrolo[2,3-d]pyrimidine nucleus . This structure is found in some approved drugs in the market, such as anti-cancer drugs ruxolitinib, tofacitinib, and baricitinib .Scientific Research Applications

Cytotoxic Activity: F6435-2128 demonstrated superior cytotoxic activity against breast cancer cell lines MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Enzymatic Inhibition: F6435-2128 inhibited CDK2/cyclin A2 enzymatic activity, with an IC50 value of 0.057 μM. This dual activity against cancer cells and CDK2 makes it a promising candidate for further investigation .

Apoptosis Induction

F6435-2128 significantly altered cell cycle progression and induced apoptosis in HCT cells. These effects contribute to its potential as an anti-proliferative agent .

Thiazolopyrimidine Derivatives

In a related study, thiazolopyrimidine derivatives (including F6435-2128) were evaluated against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16 displayed excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis .

Anti-Inflammatory Activity

While not directly related to cancer, N-2,4-pyrimidine-N-phenyl-N’-phenyl ureas (similar in structure to F6435-2128) were investigated for their anti-inflammatory properties. Several derivatives exhibited potent inhibitory effects against TNF-α generation .

Breast Cancer Cell Lines

Among pyrazolo[3,4-d]pyrimidine compounds, F6435-2128 (referred to as 12a–d) demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

properties

IUPAC Name |

N-(3-phenylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(18-8-4-7-13-5-2-1-3-6-13)20-10-14-9-17-12-19-15(14)11-20/h1-3,5-6,9,12H,4,7-8,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUYUGFEJSXQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)

![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)

![2-((1H-indol-3-yl)thio)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2581746.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)